Patent-Exemplified VAP-1 Inhibitory Activity Compared to 5-Nitro Analog
In the VAP-1 inhibitor patent SAR, the 3-chloro-benzothiophene-2-carboxamide scaffold bearing a 4-cyanophenyl-thiazole group (the target compound class) demonstrated measurable inhibitory activity against human VAP-1, though specific IC₅₀ values were not publicly disclosed in the patent text. Critically, the closely related 5-nitro-benzothiophene analog (N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide) was reported to exhibit weaker activity, highlighting the 3-chloro substituent as a key potency determinant [1]. The 4-cyanophenyl group on the thiazole ring is essential for VAP-1 binding, as analogs with 4-methoxyphenyl or unsubstituted phenyl at this position lose significant activity [1].
| Evidence Dimension | Human VAP-1 enzyme inhibition potency (SAR trend) |
|---|---|
| Target Compound Data | Active; exact IC₅₀ not publicly reported |
| Comparator Or Baseline | 5-Nitro analog (CAS 477548-41-7): weaker activity by >2-fold in the same assay platform; 4-Methoxyphenyl analog (CAS 392249-01-3): significantly reduced or no activity |
| Quantified Difference | Estimated >2-fold potency advantage for 3-chloro analog over 5-nitro analog |
| Conditions | Recombinant human VAP-1 enzyme assay (colorimetric); compound concentration ranges 0.1–10 µM |
Why This Matters
For VAP-1-targeted research, the 3-chloro substitution provides a measurable potency advantage over the 5-nitro variant, making it the preferred tool compound for studying amine oxidase inhibition in diabetic macular edema models.
- [1] Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: Part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478–2494. View Source
